molecular formula C12H16ClFN2O B1424848 N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride CAS No. 1219976-72-3

N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride

Cat. No.: B1424848
CAS No.: 1219976-72-3
M. Wt: 258.72 g/mol
InChI Key: NEZDWOOQRWIHLS-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride: is a chemical compound that belongs to the class of fluorinated piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further linked to a carboxamide group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions using 4-fluorobenzene derivatives.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the piperidine derivative with a suitable carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be employed to modify the fluorophenyl group or the carboxamide group, resulting in various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced fluorophenyl and carboxamide derivatives.

    Substitution Products: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride is used as a building block in the synthesis of various fluorinated compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for various industrial applications, including the development of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The compound may modulate the activity of these targets through various pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • N-(4-Bromophenyl)-3-piperidinecarboxamide hydrochloride
  • N-(4-Chlorophenyl)-3-piperidinecarboxamide hydrochloride
  • N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride

Comparison: N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its brominated, chlorinated, and methylated analogs, the fluorinated compound exhibits enhanced metabolic stability and increased binding affinity to certain molecular targets. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-fluorophenyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9;/h3-6,9,14H,1-2,7-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZDWOOQRWIHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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